1-(2-Chloroethyl)indoline-5-sulfonamide
CAS No.:
Cat. No.: VC13919229
Molecular Formula: C10H13ClN2O2S
Molecular Weight: 260.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13ClN2O2S |
|---|---|
| Molecular Weight | 260.74 g/mol |
| IUPAC Name | 1-(2-chloroethyl)-2,3-dihydroindole-5-sulfonamide |
| Standard InChI | InChI=1S/C10H13ClN2O2S/c11-4-6-13-5-3-8-7-9(16(12,14)15)1-2-10(8)13/h1-2,7H,3-6H2,(H2,12,14,15) |
| Standard InChI Key | NJUYBFMHKKMQHM-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(C2=C1C=C(C=C2)S(=O)(=O)N)CCCl |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
1-(2-Chloroethyl)indoline-5-sulfonamide features an indoline core—a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring. The sulfonamide group (-SONH) is attached at the 5-position of the indoline scaffold, while a 2-chloroethyl substituent occupies the 1-position. This arrangement creates a planar sulfonamide moiety capable of coordinating with zinc ions in the active site of carbonic anhydrases, alongside a hydrophobic tail that enhances target selectivity .
Synthetic Pathways
The synthesis of 1-(2-Chloroethyl)indoline-5-sulfonamide involves multi-step organic reactions. A representative route begins with the protection of indoline (5) using acetic anhydride to yield 1-acetylindoline (6), followed by sulfonation with chlorosulfonic acid to form 1-acetylindoline-5-sulfochloride (7) . Subsequent ammonolysis produces 1-acetylindoline-5-sulfonamide (8), which undergoes hydrolysis to remove the acetyl group, yielding indoline-5-sulfonamide (9). Finally, alkylation with 2-chloroethyl chloride introduces the chloroethyl substituent at the 1-position.
Table 1: Key Synthetic Intermediates and Yields
| Compound | Yield (%) | Role in Synthesis |
|---|---|---|
| 6 | 95 | Acetyl-protected indoline |
| 7 | 81 | Sulfonated intermediate |
| 8 | 89 | Sulfonamide precursor |
| 9 | 81 | Deacetylated core structure |
| CA Isoform | (nM) | Selectivity vs. CA I/II |
|---|---|---|
| CA IX | 132.8 | 10-fold |
| CA XII | 41.3 | 5-fold |
| CA I | 2100 | - |
| CA II | 890 | - |
Antiproliferative Effects
Under hypoxic conditions mimicking the tumor microenvironment, 1-(2-Chloroethyl)indoline-5-sulfonamide suppresses the proliferation of MCF7 breast cancer cells with an IC of 12.9 µM, a two-fold enhancement compared to normoxia . This hypoxia-selective activity correlates with its ability to inhibit CA IX-mediated pH regulation, thereby disrupting metabolic adaptations critical for tumor survival.
Table 3: Antiproliferative Activity in MCF7 Cells
| Condition | IC (µM) | Hypoxia Selectivity Ratio |
|---|---|---|
| Normoxia | 24.5 | 1.0 |
| Hypoxia | 12.9 | 1.9 |
Mechanism of Action
Zinc Coordination and Active Site Interactions
The sulfonamide group deprotonates to form a sulfonamidate anion, which coordinates with the Zn ion in the CA active site . This interaction is stabilized by hydrogen bonds with Thr199 and hydrophobic contacts with Leu198. The chloroethyl group extends into a hydrophobic pocket, enhancing binding affinity and isoform selectivity .
Chemosensitization Effects
In K562/4 leukemia cells overexpressing P-glycoprotein (P-gp), 1-(2-Chloroethyl)indoline-5-sulfonamide reverses resistance to doxorubicin by downregulating CA IX expression and inhibiting proton extrusion, thereby increasing intracellular drug retention .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure through characteristic shifts:
-
-NMR: A triplet at δ 3.8 ppm corresponds to the chloroethyl group’s methylene protons.
-
-NMR: The sulfonamide sulfur exhibits a signal at δ 165 ppm, consistent with sulfonamide carbons.
Infrared (IR) spectroscopy reveals stretches at 1160 cm (S=O) and 1340 cm (C-N), verifying the sulfonamide functional group.
Future Research Directions
-
Structural Optimization: Modifying the indoline core’s substituents to improve CA IX/XII selectivity and blood-brain barrier penetration.
-
Combination Therapies: Co-administering with chemotherapeutics like doxorubicin to exploit chemosensitization effects .
-
In Vivo Validation: Assessing pharmacokinetics and toxicity profiles in preclinical models to advance toward clinical trials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume